2-Tert-butyloxan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

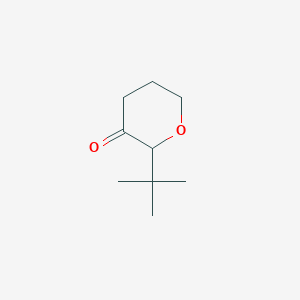

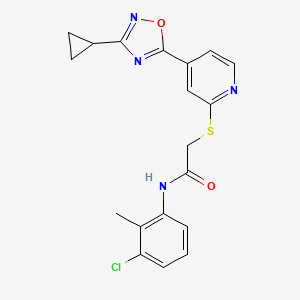

2-Tert-butyloxan-3-one is a chemical compound used in scientific research . It has a CAS Number of 2287310-25-0 and a molecular weight of 156.22 . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C9H16O2 . The exact structure would require more specific information such as bond lengths and angles, which are not provided in the search results.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications

Synthetic Applications and Reactivity

- Aza-Payne Rearrangement : The aza-Payne rearrangement of N-activated 2-aziridinemethanols with potassium tert-butoxide demonstrates the utility of tert-butoxide in facilitating nucleophilic reactions, yielding functionalized 1,2-amino alcohols in good yields, highlighting its importance in synthetic organic chemistry (Ibuka, 1998).

- Rhodium-Catalyzed Asymmetric Hydrogenation : Tert-butylmethylphosphino groups have been used to prepare rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the role of tert-butyl groups in the development of chiral catalysts for the synthesis of pharmaceutical ingredients (Imamoto et al., 2012).

- Oxidation and Deprotection : Hypervalent (tert-Butylperoxy)iodanes have been shown to generate iodine-centered radicals at room temperature, useful for oxidation and deprotection of benzyl and allyl ethers. This underscores the role of tert-butylperoxy groups in radical reactions (Ochiai et al., 1996).

Antioxidant Properties and Enzyme Induction

- Antioxidant and Enzyme Induction : Dietary antioxidants like tert-butyl-4-hydroxyanisole (BHA) have been studied for their role in enhancing NAD(P)H:quinone reductase activity in mouse tissues, suggesting a mechanism for chemical carcinogenesis protection and toxicity mitigation (Benson et al., 1980).

Novel Reagents and Methodologies

- Tert-Butoxycarbonylation Reagent : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent for amine hydrochlorides and phenols showcases the versatility of tert-butoxy compounds in selective protection strategies in synthesis (Ouchi et al., 2002).

Environmental and Green Chemistry Applications

- Metal-Free Alkoxycarbonylation : A method for the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates highlights the use of tert-butyl groups in facilitating eco-friendly synthesis, contributing to the advancement of green chemistry practices (Xie et al., 2019).

properties

IUPAC Name |

2-tert-butyloxan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)8-7(10)5-4-6-11-8/h8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHEXHLYQBKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2656070.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2656074.png)

![N-(1'-(2-oxotetrahydrofuran-3-yl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2656075.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2656077.png)

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)

![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate](/img/structure/B2656090.png)

![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)